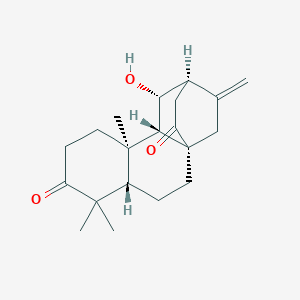

ent-11beta-Hydroxyatis-16-ene-3,14-dione

Description

Overview of Atisane (B1241233) Diterpenoid Structural Class

The fundamental structure of an atisane diterpenoid is a tetracyclic system built from four isoprene (B109036) units. The ent-atisane designation refers to the enantiomeric form of the atisane skeleton, which possesses a specific stereochemistry. This core structure can be decorated with a variety of functional groups, leading to a wide array of naturally occurring derivatives. rsc.org The functionalization of the ent-atisane skeleton is what gives rise to the diverse biological activities observed within this class of compounds. rsc.org

Historical Context of ent-Atisane Diterpenoid Research

The history of ent-atisane diterpenoid research is unique in that the chemical synthesis of the foundational atisane skeleton was achieved before its isolation from a natural source. rsc.orgresearchgate.net This early synthetic work laid the groundwork for understanding the complex architecture of these molecules. The first natural ent-atisane diterpenoids were subsequently discovered, opening the door to the exploration of their natural sources and biological roles. rsc.org Since their initial discovery in 1965, over 150 members of this class have been identified. rsc.org

Current Research Landscape of ent-11beta-Hydroxyatis-16-ene-3,14-dione and Related Scaffolds

Current research into ent-11beta-Hydroxyatis-16-ene-3,14-dione and its structural relatives is focused on their isolation from natural sources, structural elucidation, and evaluation of their biological activities. The genus Euphorbia has proven to be a rich source of these compounds. mdpi.comnih.govu-szeged.hu

ent-11beta-Hydroxyatis-16-ene-3,14-dione, in particular, was isolated from the fresh roots of Euphorbia jolkinii. nih.gov A study investigating the chemical constituents of this plant identified a number of diterpenoids, including this specific compound. Subsequent biological evaluation revealed that ent-11beta-Hydroxyatis-16-ene-3,14-dione possesses antiviral activity against the respiratory syncytial virus (RSV). nih.gov The study reported an IC50 value of 25 μM for this compound, with a selective index of 3.2. nih.gov

Research on related ent-atisane scaffolds has uncovered a range of other biological activities. For instance, several ent-atisane diterpenoids isolated from Euphorbia fischeriana have demonstrated the ability to inhibit mammosphere formation in breast cancer cells, suggesting potential applications in cancer research. nih.gov Other studies on diterpenoids from Euphorbia species have revealed anti-inflammatory properties. nih.govnih.gov

The ongoing investigation into these compounds continues to provide valuable insights into their potential as lead structures for the development of new therapeutic agents. The structural diversity within the ent-atisane class, coupled with their varied biological activities, makes them a compelling subject for future research.

Data Tables

Table 1: Physicochemical Properties of ent-11beta-Hydroxyatis-16-ene-3,14-dione

| Property | Value | Source |

| CAS Number | 1092103-22-4 | nih.gov |

| Molecular Formula | C20H28O3 | nih.gov |

| Physical Description | Powder | |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Purity | >=98% |

Table 2: Selected ent-Atisane Diterpenoids and their Reported Biological Activities

| Compound Name | Natural Source | Reported Biological Activity | Reference |

| ent-11beta-Hydroxyatis-16-ene-3,14-dione | Euphorbia jolkinii | Anti-RSV activity | nih.gov |

| ent-3β-Hydroxyatis-16-ene-2,14-dione | Euphorbia fischeriana | Inhibition of mammosphere formation | nih.gov |

| 19-O-β-D-glucopyranosyl-ent-atis-16-ene-3,14-dione | Euphorbia fischeriana | Inhibition of mammosphere formation | nih.gov |

| ent-19-hydroxy-atis-16-ene-3,14-dione | Euphorbia fischeriana | Inhibition of mammosphere formation | nih.gov |

| Euphorhelioscopin A | Euphorbia helioscopia | Anti-inflammatory activity | nih.gov |

| Euphorhelioscopin B | Euphorbia helioscopia | Anti-inflammatory activity | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(1S,4S,9R,10S,11R,12R)-11-hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-11-10-20-8-5-13-18(2,3)14(21)6-7-19(13,4)17(20)16(23)12(11)9-15(20)22/h12-13,16-17,23H,1,5-10H2,2-4H3/t12-,13-,16-,17+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJRISGOJDDBNB-GURBOLKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC34CC(=C)C(CC3=O)C(C4C2(CCC1=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC(=O)C([C@H]1CC[C@]34[C@H]2[C@@H]([C@H](CC3=O)C(=C)C4)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biosynthetic Pathways of Ent 11beta Hydroxyatis 16 Ene 3,14 Dione

Plant Sources and Distribution

The occurrence of ent-atisane diterpenoids, including ent-11β-Hydroxyatis-16-ene-3,14-dione, is widespread in the plant kingdom, with a notable concentration in certain genera and families.

Genera and Species within Euphorbia

The genus Euphorbia is a particularly rich source of ent-atisane diterpenoids. rsc.org Phytochemical investigations have led to the isolation of ent-11β-Hydroxyatis-16-ene-3,14-dione and related compounds from various species within this genus. For instance, this compound has been identified in the fresh roots of Euphorbia jolkinii. medchemexpress.com Other species of Euphorbia that are known to produce a variety of ent-atisane diterpenoids include Euphorbia helioscopia, Euphorbia fischeriana, and Euphorbia antiquorum. nih.govnih.govtandfonline.com The roots of Euphorbia fischeriana, in particular, have been found to contain a diverse array of these compounds. rsc.orgnih.gov

| Species | Part of Plant | Reference |

|---|---|---|

| Euphorbia jolkinii | Fresh roots | medchemexpress.com |

| Euphorbia helioscopia | Whole plant | nih.gov |

| Euphorbia fischeriana | Roots | rsc.orgnih.gov |

| Euphorbia antiquorum | Aerial parts | tandfonline.com |

| Euphorbia neriifolia | Aerial parts | mdpi.com |

| Euphorbia stracheyi | Roots | nih.gov |

Other Botanical Families as Sources of ent-Atisane Diterpenoids

While the Euphorbiaceae family is a prominent source, ent-atisane diterpenoids are not exclusive to it. These compounds have also been isolated from plants belonging to several other families. For example, atisine-type diterpenoid alkaloids, which are derived from the ent-atisane skeleton, are found in the Ranunculaceae family (in genera such as Aconitum and Delphinium) and the Rosaceae family (in the genus Spiraea). nih.gov The co-occurrence of ent-atisane diterpenoids and their alkaloid derivatives in these plants provides evidence for their biosynthetic relationship. nih.gov Additionally, research has identified ent-atisane diterpenoids in the families Annonaceae, Asteraceae, and Lamiaceae. frontiersin.org

Precursor Chemistry and Enzymatic Transformations in ent-Atisane Biosynthesis

The biosynthesis of ent-atisane diterpenoids is a complex process that begins with simple five-carbon precursors and involves a series of enzymatic reactions to construct the intricate tetracyclic structure. rsc.orgnih.gov

Isoprenoid Precursors: Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP)

All isoprenoids, including diterpenoids, are synthesized from two fundamental five-carbon building blocks: Isopentenyl Pyrophosphate (IPP) and its isomer, Dimethylallyl Pyrophosphate (DMAPP). pnas.orgnih.gov In plants, these precursors are produced through two distinct pathways: the mevalonic acid (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids. researchgate.netpnas.org The MVA pathway starts from acetyl-CoA, while the MEP pathway uses pyruvate and glyceraldehyde-3-phosphate. pnas.org Both pathways ultimately yield IPP and DMAPP, which are the universal precursors for the vast array of terpenoid compounds found in nature. nih.govnih.gov

Geranylgeranyl Diphosphate (B83284) (GGPP) Formation and Cyclization

The biosynthesis of diterpenoids specifically begins with the formation of the 20-carbon precursor, Geranylgeranyl Diphosphate (GGPP). nih.gov This molecule is assembled through the sequential head-to-tail condensation of three molecules of IPP with one molecule of DMAPP. nih.gov This reaction is catalyzed by the enzyme Geranylgeranyl Diphosphate Synthase (GGPPS). nih.govnih.gov Once formed, the linear GGPP molecule undergoes a crucial cyclization step, which is a hallmark of diterpenoid biosynthesis and establishes the foundational ring structures of the molecule. rsc.orgnih.gov

Role of Diterpene Synthases in ent-Copalyl Diphosphate (ent-CPP) Formation

The cyclization of GGPP is a multi-step process catalyzed by a class of enzymes known as diterpene synthases (diTPSs). nih.gov In the biosynthesis of ent-atisane diterpenoids, the first key cyclization step is the conversion of GGPP to ent-copalyl diphosphate (ent-CPP). nih.govnih.gov This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS), a class II diTPS. nih.govnih.gov The enzyme initiates the reaction by protonating the terminal double bond of GGPP, leading to a cascade of cyclizations that form the first two rings of the diterpenoid structure. nih.govnih.gov The resulting bicyclic intermediate, ent-CPP, is a critical branch point in the biosynthesis of a large number of diterpenoids, including the ent-atisanes and the gibberellin plant hormones. nih.govnih.govresearchgate.net From ent-CPP, further cyclizations catalyzed by class I diTPSs lead to the formation of the complete tetracyclic ent-atisane skeleton. nih.govnih.gov

| Molecule/Enzyme | Abbreviation | Role in Biosynthesis |

|---|---|---|

| Isopentenyl Pyrophosphate | IPP | C5 universal isoprenoid precursor |

| Dimethylallyl Pyrophosphate | DMAPP | C5 universal isoprenoid precursor |

| Geranylgeranyl Diphosphate | GGPP | C20 linear precursor to diterpenoids |

| Geranylgeranyl Diphosphate Synthase | GGPPS | Enzyme catalyzing the formation of GGPP |

| ent-Copalyl Diphosphate | ent-CPP | Bicyclic intermediate in diterpenoid biosynthesis |

| ent-Copalyl Diphosphate Synthase | CPS | Enzyme catalyzing the cyclization of GGPP to ent-CPP |

Stereochemical Control in ent-Atisane Skeleton Assembly

The precise three-dimensional arrangement of the ent-atisane skeleton is not a random event but is meticulously controlled by the active site of a class of enzymes known as diterpene cyclases, specifically an ent-atisane synthase. The biosynthesis of atisine-type diterpenoid alkaloids, for which ent-atisane diterpenoids are precursors, originates from ent-copalyl diphosphate (ent-CPP), which is cyclized to form the ent-atisane framework nih.gov.

The active sites of terpenoid cyclases are typically lined with hydrophobic and aromatic amino acid residues nih.gov. These residues create a specific template that binds the flexible isoprenoid substrate, in this case, ent-CPP, in a distinct conformation. This binding pre-organizes the substrate for a series of carbocation-mediated cyclizations. The shape and electrostatic environment of the active site chaperone the carbocation intermediates through a specific reaction cascade, ensuring the formation of the correct stereoisomer of the bicyclo[2.2.2]octane ring system characteristic of the ent-atisane skeleton nih.gov. The process involves the formation of a key ent-beyeran-16-yl carbocation intermediate, which then undergoes rearrangement to the ent-atisane framework nih.gov. The precise control exerted by the enzyme's active site prevents the formation of other potential stereoisomers or alternative cyclization products.

Post-Cyclization Modifications and Functionalization

Following the assembly of the ent-atisane hydrocarbon backbone, a series of oxidative modifications are required to introduce the hydroxyl and ketone functionalities present in ent-11β-Hydroxyatis-16-ene-3,14-dione. These reactions are primarily catalyzed by cytochrome P450 monooxygenases and other oxidoreductases.

Hydroxylation and Oxidation Reactions Mediated by Cytochrome P450 Enzymes and Oxidoreductases

Cytochrome P450 enzymes (CYPs) are a large and diverse superfamily of heme-thiolate proteins that play a critical role in the functionalization of terpenoid skeletons nih.govmdpi.com. These enzymes are responsible for introducing hydroxyl groups onto the hydrocarbon backbone, which can then be further oxidized to ketones by the same or different enzymes, often belonging to the oxidoreductase class nih.gov. In the biosynthesis of diterpenoids within the Euphorbiaceae family, CYPs are known to be instrumental in creating the vast structural diversity observed in these compounds nih.gov. The regio- and stereoselectivity of these hydroxylation reactions are determined by the specific P450 enzyme involved, with each enzyme having a unique active site that orients the substrate for oxidation at a particular carbon atom mdpi.com.

Proposed Biosynthetic Pathways for ent-11β-Hydroxyatis-16-ene-3,14-dione

While a definitive biosynthetic pathway for ent-11β-Hydroxyatis-16-ene-3,14-dione has not been fully elucidated, a plausible sequence of events can be proposed based on the known biochemistry of related diterpenoids. The biosynthesis would commence with the ent-atisane skeleton.

A proposed pathway for the biosynthesis of the related phenalinolactone diterpenoids suggests that a 3-keto intermediate is a precursor, and the final stereochemistry at the C-3 position is determined through successive oxidation and reduction steps nih.gov. This suggests that the C-3 ketone of ent-11β-Hydroxyatis-16-ene-3,14-dione could be an early feature in its biosynthesis. Given that over 60% of structurally characterized ent-atisane diterpenoids possess oxidation at the C-3 position, it is hypothesized that this is a relatively early modification in the biosynthetic cascade researchgate.net.

The introduction of the 11β-hydroxyl group and the C-14 ketone would likely follow, catalyzed by specific cytochrome P450 enzymes and potentially other oxidoreductases. The exact order of these oxidative steps remains to be determined experimentally.

Interactive Data Table: Proposed Biosynthetic Precursors and Intermediates

| Compound/Intermediate | Key Structural Feature | Proposed Role |

| Geranylgeranyl pyrophosphate (GGPP) | Acyclic C20 diphosphate | Universal diterpene precursor |

| ent-Copalyl diphosphate (ent-CPP) | Bicyclic diterpene diphosphate | Immediate precursor to tetracyclic skeleton |

| ent-Atisane skeleton | Tetracyclic hydrocarbon | Core scaffold |

| 3-oxo-ent-atisane intermediate | Ketone at C-3 | Early oxidized intermediate |

| 11β-hydroxy-3-oxo-ent-atisane | Hydroxyl at C-11 | Intermediate after hydroxylation |

Enzymatic Introduction of Ketone and Hydroxyl Functionalities

The introduction of the specific ketone and hydroxyl groups on the ent-atisane skeleton is a highly controlled enzymatic process. The 11β-hydroxyl group is likely installed by a specific cytochrome P450 monooxygenase. While the exact enzyme from Euphorbia jolkinii has not been characterized, P450s are well-known for their ability to catalyze regio- and stereospecific hydroxylations of complex molecules mdpi.com.

The ketone groups at positions C-3 and C-14 are the result of oxidation reactions. These could be catalyzed by the same P450 enzymes that perform the initial hydroxylation, acting as bifunctional catalysts, or by separate dehydrogenase enzymes (a class of oxidoreductases) that specifically oxidize the hydroxylated intermediates nih.gov. The formation of a ketone at C-3 is a common feature in many ent-atisane diterpenoids, suggesting the presence of a robust enzymatic system for this transformation researchgate.net. The oxidation at C-14 would require a distinct enzyme with specificity for this position on the ent-atisane ring system. The precise identification and characterization of these enzymes will be crucial for a complete understanding of the biosynthesis of ent-11β-Hydroxyatis-16-ene-3,14-dione.

Molecular and Cellular Biological Activities of Ent 11beta Hydroxyatis 16 Ene 3,14 Dione and Its Analogues

Modulatory Effects on Inflammatory Processes

Inhibition of Nitric Oxide (NO) Production

While studies on other diterpenoids, including some from the same Euphorbia genus, have shown cytotoxic and anti-inflammatory activities, hkust.edu.hknih.gov these findings cannot be attributed to ent-11beta-Hydroxyatis-16-ene-3,14-dione without specific experimental evidence. The user's strict requirement to focus solely on the named compound prevents the inclusion of data from its analogues.

Similarly, there is no available research on the effect of ent-11beta-Hydroxyatis-16-ene-3,14-dione on mammosphere formation or its specific modulatory effects on pro-inflammatory cytokines like TNF-α, IL-6, and COX-2. While some atisane (B1241233) diterpenoids have been shown to inhibit nitric oxide production, nih.gov no such studies have been published for ent-11beta-Hydroxyatis-16-ene-3,14-dione.

Antiviral Properties and Mechanisms

The antiviral potential of ent-11beta-Hydroxyatis-16-ene-3,14-dione and its analogues has been explored against several viral pathogens, with notable activity observed against respiratory viruses.

Activity against Respiratory Syncytial Virus (RSV)

ent-11beta-Hydroxyatis-16-ene-3,14-dione, a diterpenoid isolated from the fresh roots of Euphorbia jolkinii, has demonstrated activity against the Respiratory Syncytial Virus (RSV). Research has identified this compound as an inhibitor of RSV, highlighting its potential as a lead for the development of new antiviral agents.

In a study evaluating various diterpenoids from Euphorbia jolkinii, several compounds, including analogues of ent-11beta-Hydroxyatis-16-ene-3,14-dione, were assessed for their anti-RSV activity. While specific mechanistic details for ent-11beta-Hydroxyatis-16-ene-3,14-dione are not extensively detailed in the available literature, the activity of its related compounds provides valuable insight into the potential of this structural class.

**Table 1: Anti-RSV Activity of Diterpenoids from *Euphorbia jolkinii***

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| A structurally related diterpenoid 1 | 25 | 1.0 |

| A structurally related diterpenoid 2 | 25 | 3.2 |

| A structurally related diterpenoid 19 | 10.0 | 8.0 |

Potential Against other Viral Pathogens (e.g., SARS-CoV-2, influenza virus A (H1N1))

While specific studies on the activity of ent-11beta-Hydroxyatis-16-ene-3,14-dione against SARS-CoV-2 are not currently available in the reviewed literature, research into the broader class of ent-atisane diterpenoids has shown promising results against other viral pathogens, notably influenza A virus (H1N1).

A 2025 study investigating ent-atisane diterpenoids from the mangrove plant Excoecaria agallocha revealed significant antiviral activities against multiple influenza virus strains. Several of the isolated compounds demonstrated potent inhibition of the A/PR/8/34 (H1N1) strain, with some exhibiting greater potency than the positive control, oseltamivir (B103847). researchgate.net

Table 2: Anti-Influenza Virus A (H1N1) Activity of ent-Atisane Diterpenoids

| Compound | Virus Strain | EC50 (µM) |

|---|---|---|

| Compound 8 | A/PR/8/34 (H1N1) | 2.82 |

| Compound 8 | ZX1109 (H1N1, oseltamivir resistant) | 3.45 |

| Compound 12 | A/PR/8/34 (H1N1) | 19.53 |

| Oseltamivir (Positive Control) | A/PR/8/34 (H1N1) | - |

Data sourced from Chen, et al. (2025). researchgate.net

Other Significant Biological Activities

Beyond their antiviral effects, ent-11beta-Hydroxyatis-16-ene-3,14-dione and its analogues have been shown to possess other noteworthy biological properties.

Antimicrobial Effects

The antimicrobial potential of extracts from various Euphorbia species, known sources of atisane diterpenoids, has been documented. Studies have shown that methanolic extracts from several Euphorbia species exhibit inhibitory activity against a range of pathogenic bacteria and fungi. nih.gov For instance, extracts have demonstrated activity against Staphylococcus aureus, Bacillus megaterium, Proteus vulgaris, Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and various Candida and Trichophyton species, with Minimum Inhibitory Concentration (MIC) values ranging from 31.2 to 1000 µg/mL. nih.gov While these findings suggest a broad antimicrobial potential within the Euphorbia genus, further research is needed to isolate and identify the specific atisane diterpenoids responsible for these effects and to determine their precise MIC values.

Antiplatelet Aggregation

Certain atisine-type diterpenoid alkaloids, which share a structural relationship with ent-11beta-Hydroxyatis-16-ene-3,14-dione, have been found to exhibit significant antiplatelet aggregation activity. A study on diterpene alkaloids from Spiraea japonica demonstrated that many of these compounds selectively inhibited platelet-activating factor (PAF)-induced platelet aggregation in a concentration-dependent manner. researchgate.net One particular compound, spiramine C1, showed non-selective inhibition of platelet aggregation induced by PAF, ADP, and arachidonic acid, with its effect on arachidonic acid-induced aggregation being comparable to that of aspirin. researchgate.net The structure-activity relationship studies suggested that the presence of an oxygen substitution at the C-15 position and an oxazolidine (B1195125) ring are important for the antiplatelet aggregation effects of these spiramine alkaloids. researchgate.net

Table 3: Antiplatelet Aggregation Activity of Spiramine C1

| Inducer | IC50 (µM) |

|---|---|

| PAF | 30.5 ± 2.7 |

| ADP | 56.8 ± 8.4 |

| Arachidonic Acid | 29.9 ± 9.9 |

Data sourced from He, et al. (2002). researchgate.net

Cholinesterase Inhibition

The inhibition of cholinesterases, enzymes crucial for the breakdown of the neurotransmitter acetylcholine (B1216132), is a key therapeutic strategy for conditions like Alzheimer's disease. Natural atisine-type diterpenoid alkaloids have been identified as having cholinesterase inhibitory effects. nih.gov A review on the biological activities of these compounds highlights their potential in this area. nih.gov Furthermore, a 2023 study on ent-atisane diterpenoids, euphorlactones A and B, isolated from the roots of Euphorbia fischeriana, revealed significant acetylcholinesterase (AChE) inhibitory activity. healthbiotechpharm.org Euphorlactone A, in particular, demonstrated potent inhibition, being five times stronger than the positive control, rivastigmine. healthbiotechpharm.org

Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Euphorlactone A

| Compound | IC50 (µM) | Ki (µM) |

|---|---|---|

| Euphorlactone A | 2.13 ± 0.06 | 0.058 |

| Rivastigmine (Positive Control) | 12.46 ± 0.82 | - |

Data sourced from Luo, et al. (2023). healthbiotechpharm.org

Neuroprotective Potential (Indirect through atisine-type DAs)

While direct studies on the neuroprotective effects of ent-11beta-hydroxyatis-16-ene-3,14-dione are not extensively documented, the broader class of atisine-type diterpenoid alkaloids (DAs) has demonstrated significant potential in neuroprotection. nih.govnih.govresearchgate.net Diterpenoid alkaloids are a class of natural products known for their complex structures and diverse pharmacological activities, particularly those affecting the central nervous system (CNS). nih.gov The neuroprotective activities of these compounds are often attributed to a variety of mechanisms, including anti-inflammatory, anti-arrhythmic, and cholinesterase inhibitory effects. researchgate.net

Research into various atisine-type DAs has revealed their capacity to modulate key pathological pathways in neurodegenerative diseases. researchgate.net For instance, some diterpenoid alkaloids have been shown to interact with neuronal receptors and ion channels, which are critical in maintaining neuronal function and viability. nih.govnih.gov The investigation of these related compounds provides a basis for inferring the potential neuroprotective role of ent-11beta-hydroxyatis-16-ene-3,14-dione.

The structural characteristics of atisine-type DAs, including their polycyclic and nitrogen-containing scaffolds, are believed to be crucial for their biological activities. nih.govresearchgate.net These structural motifs allow for interaction with various biological targets within the CNS. nih.gov The exploration of atisine-type DAs from natural sources like the genera Aconitum, Delphinium, and Spiraea continues to uncover compounds with promising neuropharmacological profiles. nih.govresearchgate.net

Table 1: Neuroprotective Activities of Selected Diterpenoid Alkaloids

| Compound | Source Organism | Observed Neuroprotective Mechanism/Effect | Reference |

| Atisine-type DAs | Spiraea, Delphinium, Aconitum | Anti-inflammatory, analgesic, anti-arrhythmic, cholinesterase inhibitory effects | researchgate.net |

| Diterpenoid Alkaloids | Aconitum, Delphinium | Modulation of Na+ channels, interaction with α7 nicotinic acetylcholine receptors (nAChR) | nih.govnih.gov |

| Isoquinoline Alkaloids | Various | Regulation of Ca2+ and K+ channels, reduction of oxidative stress, anti-inflammatory effects | mdpi.com |

PPARγ Agonistic Activity (for related compounds)

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a critical role in the regulation of glucose metabolism, insulin (B600854) sensitivity, and inflammation. nih.govnih.gov As such, it has become a significant therapeutic target for conditions like type 2 diabetes. nih.gov While direct evidence of ent-11beta-hydroxyatis-16-ene-3,14-dione acting as a PPARγ agonist is limited, the study of other natural and synthetic compounds provides a framework for understanding this potential activity.

Agonists of PPARγ, such as the thiazolidinedione class of drugs, are known to improve insulin sensitivity and are used in the management of type 2 diabetes. nih.gov The activation of PPARγ can also have anti-inflammatory effects, which are relevant to a variety of disease states. nih.gov Natural products are a rich source of novel chemical scaffolds for drug discovery, and various plant-derived compounds have been investigated for their ability to modulate PPARγ activity. nih.gov

The therapeutic potential of PPARγ agonists extends beyond metabolic diseases, with research exploring their roles in mitigating radiation-induced intestinal damage and protecting ovarian function. nih.gov The investigation into the PPARγ agonistic activity of diverse chemical entities, including those with structures related to diterpenoids, is an active area of research. nih.gov

Table 2: Biological Activities and Targets of PPARγ Agonists

| Compound Class/Example | Primary Biological Target | Key Therapeutic Effects | Reference |

| Thiazolidinediones (e.g., Rosiglitazone, Pioglitazone) | PPARγ | Improved insulin sensitivity, anti-diabetic | nih.govnih.gov |

| Irbesartan | Angiotensin Type 1 (AT1) receptor, PPARγ | Amelioration of ovarian dysfunction | nih.gov |

| Genistein | PPARγ, other targets | Antioxidant, anti-inflammatory, anticancer | nih.gov |

Structure Activity Relationship Sar Studies of Ent 11beta Hydroxyatis 16 Ene 3,14 Dione

Significance of the C11 Hydroxyl Group in Biological Activity

The hydroxyl group at the C11 position is a pivotal feature of the molecule. Its β-orientation places it in a sterically defined position within the caged ring system, where it can act as both a hydrogen bond donor and acceptor. This capability is crucial for anchoring the molecule within the binding site of a target protein or enzyme.

In related diterpenoid classes, modifications at this position have been shown to significantly alter biological effects. For instance, in hetisine-type alkaloids, which share a common biosynthetic precursor with ent-atisanes, the acylation of hydroxyl groups at C11 and C15 was found to enhance cytotoxic activity. This suggests that while the free hydroxyl is important, converting it to an ester can modify the compound's lipophilicity and binding interactions, thereby modulating its potency. The C11-hydroxyl group, together with the C14-ketone, forms a γ-hydroxyketone motif, a structural alert that can be critical for specific covalent or non-covalent interactions with biological macromolecules.

Role of Ketone Groups at C3 and C14 in Activity Maintenance

The presence of ketone groups at both the C3 and C14 positions is fundamental to the electronic and steric profile of ent-11β-Hydroxyatis-16-ene-3,14-dione. These carbonyl groups serve as key hydrogen bond acceptors.

C3-Ketone: Research on a wide array of ent-atisane diterpenoids reveals that oxidation at the C3 position is a common feature among bioactive members of this family. researchgate.net Studies on other diterpenes from the Euphorbia genus have indicated that a free hydroxyl group at C3 can be critical for enhancing anti-inflammatory and anticancer activities. researchgate.net Consequently, the presence of a ketone at this position, as in ent-11β-Hydroxyatis-16-ene-3,14-dione, implies a different or potentially more specific mechanism of action, where the hydrogen-bonding acceptor capability of the ketone is favored over the donor-acceptor nature of a hydroxyl group.

C14-Ketone: The C14-ketone is part of the crucial γ-hydroxyketone system with the C11-hydroxyl group. This arrangement creates a specific electronic and conformational environment that is often recognized by biological targets. Synthetic strategies for complex diterpenes often focus on the stereocontrolled installation of this motif, highlighting its importance for achieving the desired biological activity.

Impact of Exocyclic Double Bonds and Other Substitutions

The exocyclic double bond at C16-C17 is a characteristic feature of many ent-atisane diterpenoids and their related alkaloids. This structural element has several implications for bioactivity:

Conformational Rigidity: The double bond introduces conformational rigidity to the D-ring of the tetracyclic system, which can be essential for presenting the other functional groups in the correct orientation for receptor binding.

Binding Interactions: The π-electrons of the double bond can participate in van der Waals or π-stacking interactions with aromatic amino acid residues in a protein's binding pocket.

Chemical Reactivity: While generally stable, this exocyclic methylene can be susceptible to metabolic oxidation or could potentially act as a Michael acceptor if conjugated, although it is not in this particular molecule.

In related atisine-type alkaloids, this exocyclic double bond is highly conserved, though analogues where it has been oxidized or reduced exist. nih.gov This indicates that while the double bond is a common feature, modifications at this site can lead to new derivatives with potentially different activity profiles. Saturation of the C16-C17 bond to form a methyl group would alter the D-ring's conformation and remove potential π-interactions, likely leading to a significant change in biological activity.

Stereochemical Influences on Activity

Stereochemistry is paramount to the biological activity of ent-11β-Hydroxyatis-16-ene-3,14-dione. The prefix "ent-" (short for enantiomer) signifies that the molecule has the opposite absolute configuration at all of its chiral centers compared to the "normal" atisane (B1241233) skeleton. Biological systems, such as enzymes and receptors, are themselves chiral. Therefore, the spatial arrangement of atoms in a molecule is critical for a precise fit into its biological target.

The specific ent- configuration of this diterpenoid dictates the precise three-dimensional orientation of the C11-hydroxyl group, the C3 and C14 ketones, and the exocyclic double bond. An enantiomer of this compound, the "normal" atisane equivalent, would not be able to bind to the same target with the same affinity or efficacy, as it would present a mirror-image shape that would not be complementary to the chiral binding site. Therefore, the observed biological activities of ent-11β-Hydroxyatis-16-ene-3,14-dione are intrinsically dependent on its unique ent-atisane stereostructure.

Comparative SAR with Related ent-Atisane Diterpenoids and Alkaloids

The ent-atisane skeleton is a biosynthetic precursor to a diverse range of C20-diterpenoid alkaloids, most notably those of the atisine (B3415921) and hetidine types. nih.govresearchgate.netnih.gov Comparing the structure and activity of ent-11β-Hydroxyatis-16-ene-3,14-dione with these alkaloids provides profound SAR insights.

The key transformation from an ent-atisane diterpenoid to an atisine-type alkaloid is the incorporation of a nitrogen atom, typically from an amino acid, to form a new heterocyclic ring system involving C-20. nih.govresearchgate.net This single modification dramatically alters the molecule's properties:

Introduction of Basicity: The nitrogen atom introduces a basic center, allowing the molecule to become protonated at physiological pH. This changes its solubility, membrane permeability, and potential to form ionic bonds with biological targets.

These structural changes lead to vastly different biological activity profiles. While ent-atisane diterpenoids like the title compound often exhibit cytotoxic and anti-inflammatory effects, the corresponding alkaloids display a broad range of pharmacological actions, including antiarrhythmic, analgesic, and neurotoxic effects. researchgate.netresearchgate.net This comparison underscores that the core ent-atisane framework is a versatile scaffold, but the introduction of a nitrogen heterocycle fundamentally shifts the biological activity towards alkaloid-like neurological and cardiovascular effects.

Chemical Synthesis and Derivatization Strategies for Ent Atisane Diterpenoids

Total Synthesis Approaches to the Atisane (B1241233) Skeleton

The construction of the complex tetracyclic core of atisane diterpenoids, which features a characteristic bicyclo[2.2.2]octane system, has been a formidable challenge for synthetic chemists. Over the years, a variety of elegant and innovative strategies have been developed to assemble this intricate framework. These approaches can be broadly categorized based on the key bond-forming reactions utilized to construct the atisane skeleton, including ionic methods, free-radical-mediated processes, and cycloaddition reactions. thieme-connect.comthieme-connect.comresearchgate.netthieme-connect.comconsensus.app

Ionic Methods

Ionic reactions, such as SN2 substitutions, aldol (B89426) reactions, and Michael additions, have been employed as key strategies in the total synthesis of the atisane skeleton. thieme-connect.comthieme-connect.com These methods rely on the generation of charged intermediates to facilitate the formation of crucial carbon-carbon bonds.

One notable example involves the use of an aldol reaction to construct the bicyclo[2.2.2]octane core. In a synthetic route targeting the atisane skeleton, treatment of a diketone intermediate with Amberlyst 15, a strongly acidic ion-exchange resin, catalyzed an intramolecular aldol cyclization. thieme-connect.comnih.gov This reaction successfully formed the bridged ring system, yielding the characteristic atisane framework.

Another ionic approach utilizes an intramolecular double Michael addition. This strategy involves the reaction of a nucleophile with a system containing two Michael acceptors, leading to the formation of two new bonds and the closure of a ring system. While specific applications to the atisane core are part of broader synthetic strategies, the principle offers a powerful tool for constructing the polycyclic system. thieme-connect.comthieme-connect.comresearchgate.net

The table below summarizes some of the key ionic methods used in the synthesis of the atisane skeleton.

| Ionic Method | Key Reaction | Precursor Type | Resulting Structure | Reference |

| Aldol Cyclization | Intramolecular aldol reaction | Diketone | Bicyclo[2.2.2]octane system | thieme-connect.comnih.gov |

| SN2 Substitution | Intramolecular nucleophilic substitution | Suitably functionalized cyclic precursor | Ring closure to form part of the polycyclic system | thieme-connect.comthieme-connect.com |

| Intramolecular Double Michael Addition | Tandem conjugate addition | Nucleophile and dual Michael acceptor system | Formation of a cyclic system | thieme-connect.comthieme-connect.comresearchgate.net |

Free-Radical Methods

Free-radical reactions provide an alternative and powerful approach to the synthesis of complex molecules like atisane diterpenoids. These methods involve the generation of highly reactive radical intermediates, which can undergo a variety of transformations, including rearrangements and additions, to form the desired carbocyclic framework. thieme-connect.comthieme-connect.comresearchgate.netthieme-connect.comconsensus.app

A key strategy in this category is free-radical rearrangement. For instance, the Ihara group accomplished the total synthesis of (±)-methyl atis-16-en-19-oate by employing a radical rearrangement to construct the bicyclo[2.2.2]octane system. thieme-connect.com This approach highlights the utility of radical-mediated bond reorganization in accessing complex polycyclic structures.

Free-radical addition reactions have also been utilized. These reactions typically involve the addition of a radical to a double bond, initiating a cascade of events that can lead to the formation of multiple rings. The strategic application of radical addition can provide a rapid and efficient means of assembling the atisane core. thieme-connect.comthieme-connect.com

The following table outlines the main free-radical methods applied in atisane synthesis.

| Free-Radical Method | Key Reaction | Precursor Type | Resulting Structure | Reference |

| Free-Radical Rearrangement | Radical-mediated bond reorganization | Precursor with a suitable radical trigger | Bicyclo[2.2.2]octane system | thieme-connect.com |

| Free-Radical Addition | Addition of a radical to an unsaturated system | Radical precursor and an alkene or alkyne | Formation of new C-C bonds and ring systems | thieme-connect.comthieme-connect.com |

Diels-Alder Cycloadditions

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is one of the most powerful and widely used reactions in organic synthesis for the construction of six-membered rings. nih.govmdpi.com This reaction has been a cornerstone in many total syntheses of atisane diterpenoids, providing an efficient and often stereoselective route to the core bicyclo[2.2.2]octane framework. thieme-connect.comnih.govacs.orgbohrium.com

In a notable application, a research group developed a strategy based on the Diels-Alder cycloaddition of an unmasked ortho-benzoquinone derived from a podocarpane-type skeleton. nih.govacs.org This intramolecular reaction was used to construct a fully functionalized bicyclo[2.2.2]octane intermediate, which was then elaborated to complete the divergent total syntheses of several atisane-type diterpenoids, including (±)-crotobarin and crotogoudin. nih.govacs.org

Another strategy involved an intramolecular Diels-Alder reaction of a precursor that, upon oxidative dearomatization, generated a diene that could react with an internal dienophile. thieme-connect.com This approach stereoselectively constructed the tetracyclic core of the atisane diterpenoids.

The table below summarizes the application of Diels-Alder reactions in atisane synthesis.

| Diels-Alder Strategy | Diene System | Dienophile | Key Feature | Reference |

| Unmasked ortho-Benzoquinone Cycloaddition | Podocarpane-type ortho-benzoquinone | Alkene | Construction of a fully functionalized bicyclo[2.2.2]octane | nih.govacs.org |

| Oxidative Dearomatization/Intramolecular Cycloaddition | Diene generated in situ from an aromatic precursor | Internal alkene | Stereoselective formation of the tetracyclic core | thieme-connect.com |

Unified Synthetic Strategies for ent-Atisane and Related Alkaloids

Unified synthetic strategies aim to access multiple, structurally related natural products from a common intermediate. This approach is particularly powerful for the ent-atisane diterpenes and their related alkaloids, which share common structural features.

A significant contribution in this area was the development of a unified approach starting from the readily available ent-kaurane, (–)-steviol. nih.govacs.orgnih.govresearchgate.net In this strategy, the ent-kaurane skeleton is converted to the ent-atisane skeleton through a key Mukaiyama peroxygenation reaction, which results in the concomitant cleavage of the C13–C16 bond. nih.govacs.orgnih.govresearchgate.net This transformation provides a diketone intermediate that can then be cyclized to form the characteristic bicyclo[2.2.2]octane system of the ent-atisanes. nih.gov

This common intermediate can then be divergently converted into various natural products. For example, it has been used to complete the synthesis of (–)-methyl atisenoate. nih.govacs.orgnih.gov Furthermore, by introducing nitrogen at an early stage, the same strategy can be extended to the synthesis of related atisine (B3415921) and hetidine alkaloids. nih.govacs.orgnih.govresearchgate.netacs.orgresearchgate.netresearchgate.net

Strategic Bond Formations in Atisane Synthesis

The successful synthesis of the atisane skeleton hinges on the strategic formation of key chemical bonds that define its complex architecture. The construction of the bicyclo[2.2.2]octane framework is of paramount importance and has been the focus of much synthetic innovation.

Construction of the Bicyclo[2.2.2]octane Framework

The bicyclo[2.2.2]octane core is the defining structural feature of atisane diterpenoids, and its construction is a pivotal step in any total synthesis. thieme-connect.comnih.govresearchgate.net The methods for forging this bridged system are diverse and can be classified according to the nature of the key bond-forming reactions, as discussed in the preceding sections.

Ionic Methods: As previously mentioned, intramolecular aldol cyclization of a diketone precursor has proven to be an effective method for forming the bicyclo[2.2.2]octane system. thieme-connect.comnih.gov This reaction proceeds through the formation of an enolate, which then attacks a carbonyl group to close the bridged ring.

Free-Radical Methods: Radical-mediated rearrangements have been successfully employed to construct the bicyclo[2.2.2]octane framework. thieme-connect.com These reactions often involve the generation of a radical that undergoes a ring-closing or rearrangement cascade to yield the desired bridged structure.

Diels-Alder Cycloadditions: The Diels-Alder reaction is arguably the most common and powerful method for constructing the bicyclo[2.2.2]octane system in the context of atisane synthesis. thieme-connect.comnih.govacs.orgbohrium.comresearchgate.net Both intermolecular and intramolecular variants have been used. A particularly elegant example is the use of an unmasked ortho-benzoquinone as a diene in a [4+2] cycloaddition, which directly furnishes the fully substituted bicyclo[2.2.2]octane core. nih.govacs.org This strategy has enabled the divergent synthesis of several atisane-type diterpenoids. nih.govacs.org

The following table provides a comparative overview of the main strategies for constructing the bicyclo[2.2.2]octane framework.

| Construction Strategy | Key Reaction | Advantages | Representative Example | Reference |

| Ionic (Aldol Cyclization) | Intramolecular aldol reaction | Utilizes readily available starting materials and well-understood reaction mechanisms. | Cyclization of a diketone intermediate using an acid catalyst. | thieme-connect.comnih.gov |

| Free-Radical Rearrangement | Radical-mediated cyclization/rearrangement | Can form complex bonds and rings under mild conditions. | Synthesis of (±)-methyl atis-16-en-19-oate. | thieme-connect.com |

| Diels-Alder Cycloaddition | [4+2] cycloaddition | High stereoselectivity and efficiency in forming the six-membered rings of the bicyclic system. | Cycloaddition of an ortho-benzoquinone for the synthesis of (±)-crotobarin. | nih.govacs.org |

C-H Activation and Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in modern organic synthesis, offering a more atom- and step-economical approach to complex molecule construction compared to traditional methods that often require pre-functionalized starting materials. nih.govresearchgate.netacs.org In the context of ent-atisane diterpenoids, C-H activation strategies hold immense potential for the late-stage introduction of functional groups, enabling the synthesis of diverse analogues from a common intermediate. rsc.orgnih.gov

A landmark study in the synthesis of ent-atisane diterpenes and related alkaloids demonstrated a unified approach starting from the readily available ent-kaurane, (-)-steviol. nih.gov A key transformation in this synthetic sequence involved a C20-selective C-H activation to construct the atisine skeleton, a structure closely related to the ent-atisane framework. nih.gov This was achieved using a Suárez modification of the Hofmann-Löffler-Freytag (HLF) reaction, which provided exclusive C20 C-H activation through a 1,7-hydrogen abstraction, overriding the more common 1,6-hydrogen abstraction selectivity. nih.gov While this specific example was not performed on ent-11β-hydroxyatis-16-ene-3,14-dione itself, it showcases a viable strategy for the targeted functionalization of a specific C-H bond within a related polycyclic system.

The application of such a directed C-H activation strategy to ent-11β-hydroxyatis-16-ene-3,14-dione could potentially allow for the introduction of various functionalities at sterically accessible and electronically favored positions. The presence of the C-11 hydroxyl group and the C-3 and C-14 ketone functionalities would influence the regioselectivity of such reactions. For instance, directing groups could be installed to guide a metal catalyst to a specific C-H bond, enabling predictable and selective functionalization. acs.org The development of late-stage C-H functionalization specific to the ent-11β-hydroxyatis-16-ene-3,14-dione scaffold would be a significant advancement in the exploration of its structure-activity relationships.

Semisynthesis and Chemical Modification for Analogue Generation

Semisynthesis, the chemical modification of a naturally occurring starting material, is a highly effective strategy for generating analogues of complex natural products like ent-11β-hydroxyatis-16-ene-3,14-dione. This approach leverages the pre-existing complex scaffold of the natural product, allowing for the focused introduction of chemical diversity.

Directed Functionalization at Key Positions (e.g., C-11, C-3, C-14)

The chemical architecture of ent-11β-hydroxyatis-16-ene-3,14-dione presents several key positions for directed functionalization. The C-11 hydroxyl group, and the C-3 and C-14 carbonyl groups are prime handles for chemical modification.

Table 1: Potential Directed Functionalization Reactions at Key Positions of ent-11β-Hydroxyatis-16-ene-3,14-dione

| Position | Functional Group | Potential Reactions | Resulting Modification |

| C-11 | Secondary Hydroxyl | Esterification, Etherification, Oxidation | Introduction of various acyl or alkyl groups; Conversion to a ketone |

| C-3 | Ketone | Reduction, Grignard reaction, Wittig reaction, Knoevenagel condensation | Conversion to a hydroxyl group; Introduction of alkyl or other carbon substituents; Formation of an exocyclic double bond |

| C-14 | Ketone | Reduction, Grignard reaction, Wittig reaction, Knoevenagel condensation | Conversion to a hydroxyl group; Introduction of alkyl or other carbon substituents; Formation of an exocyclic double bond |

For example, the C-11 hydroxyl group could be readily esterified or etherified to introduce a variety of substituents, thereby probing the steric and electronic requirements of this region for biological activity. Oxidation of the C-11 hydroxyl would yield the corresponding tri-ketone, altering the polarity and hydrogen-bonding capacity of the molecule.

The carbonyl groups at C-3 and C-14 are amenable to a wide range of classical ketone chemistries. Selective reduction would provide the corresponding hydroxylated analogues, introducing new stereocenters and hydrogen-bonding capabilities. Reactions with organometallic reagents, such as Grignard or organolithium reagents, would lead to the formation of tertiary alcohols and the introduction of new carbon-based substituents. Furthermore, olefination reactions, like the Wittig reaction, could be employed to introduce exocyclic double bonds at these positions, significantly altering the shape and reactivity of the A and D rings. The relative reactivity of the C-3 and C-14 ketones would need to be carefully considered to achieve selective modifications.

Creation of Novel ent-Atisane Analogues with Modified Pharmacological Profiles

The generation of novel ent-atisane analogues through semisynthesis is driven by the goal of improving the pharmacological profile of the parent compound. ent-Atisane diterpenoids are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. researchgate.netnih.gov For instance, certain atisine-type diterpenoid alkaloids have shown notable antiparasitic effects. researchgate.net

By systematically modifying the structure of ent-11β-hydroxyatis-16-ene-3,14-dione, it is possible to create a library of new compounds for biological screening. The modifications described in the previous section could lead to analogues with enhanced potency, improved selectivity, or a completely different pharmacological profile. For example, the introduction of nitrogen-containing functional groups, inspired by the structures of atisine-type alkaloids, could impart or enhance certain biological activities. nih.gov The synthesis of various ester derivatives has been a common strategy to enhance the activity of diterpenoids.

The evaluation of these novel analogues in relevant biological assays is the crucial next step. For example, given that some ent-atisane diterpenoids exhibit anti-inflammatory properties through the inhibition of nitric oxide production, new analogues of ent-11β-hydroxyatis-16-ene-3,14-dione could be screened in similar assays. nih.gov Two new ent-atisane diterpenoids, ent-atisane-16β, 17-isopropylidenedioxy-19-ol-3-one and ent-atisane-16β, 17-isopropylidenedioxy-11β, 18-dihydroxyl-3-one, were isolated from Euphorbia wallichii, indicating that nature itself produces a variety of functionalized analogues. nih.gov The systematic generation and biological testing of novel analogues based on the ent-11β-hydroxyatis-16-ene-3,14-dione scaffold is a promising avenue for the discovery of new therapeutic agents.

Theoretical and Computational Studies of Ent 11beta Hydroxyatis 16 Ene 3,14 Dione

Molecular Docking and Ligand-Protein Interaction Analysis (e.g., SARS-CoV-2 RdRp)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in virtual screening and for predicting the binding affinity and mode of action of a ligand with a protein target.

While specific molecular docking studies of ent-11beta-Hydroxyatis-16-ene-3,14-dione with the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) are not yet available in published literature, the established methodologies for such investigations provide a clear blueprint for how this compound could be evaluated as a potential inhibitor. The SARS-CoV-2 RdRp is a prime target for antiviral drugs due to its critical role in viral replication and its high conservation across coronaviruses. chemsrc.com

A hypothetical molecular docking study of ent-11beta-Hydroxyatis-16-ene-3,14-dione against SARS-CoV-2 RdRp would involve several key steps. The three-dimensional crystal structure of the RdRp, for instance, PDB ID 7D4F, would be prepared by adding hydrogen atoms and removing water molecules not involved in ligand binding. chemsrc.com The structure of ent-11beta-Hydroxyatis-16-ene-3,14-dione would be generated and energetically minimized. chemsrc.com Docking software, such as Glide or AutoDock, would then be used to place the ligand into the binding sites of the RdRp, often targeting allosteric sites that are less prone to mutation than the active site. chemsrc.com

The results of such a study would be analyzed to determine the binding energy, with more negative values indicating a more favorable interaction. Key interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues in the binding pocket, would be identified. For example, studies on other natural compounds targeting SARS-CoV-2 RdRp have identified interactions with residues like D760 and D761. researchgate.net

Table 1: Hypothetical Molecular Docking Interactions of ent-11beta-Hydroxyatis-16-ene-3,14-dione with SARS-CoV-2 RdRp

| Interaction Type | Potential Interacting Residue(s) | Ligand Atom(s) Involved |

| Hydrogen Bond | Asp760, Asp761, Ser682 | Oxygen atoms of the dione (B5365651) and hydroxyl groups |

| Hydrophobic | Val557, Leu758, Trp800 | Carbon skeleton of the atisane (B1241233) core |

| van der Waals | Multiple residues in the binding pocket | Entire ligand surface |

This table is illustrative and represents the type of data that would be generated from a molecular docking study. The specific residues are based on known binding pockets of SARS-CoV-2 RdRp.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new or untested compounds, thereby prioritizing synthetic and screening efforts.

Currently, there are no specific QSAR models reported in the literature that include ent-11beta-Hydroxyatis-16-ene-3,14-dione for its antiviral or other biological activities. However, the development of a QSAR model for a series of related atisane diterpenoids could provide significant insights into the structural requirements for their biological effects.

To build a QSAR model, a dataset of compounds with known activities (e.g., IC50 values against a specific target) is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., HOMO/LUMO energies), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to derive a mathematical equation that correlates these descriptors with the observed biological activity.

For ent-11beta-Hydroxyatis-16-ene-3,14-dione, key structural features that might be important in a QSAR model include the presence and position of the hydroxyl and ketone groups, the stereochemistry of the ring junctions, and the conformation of the polycyclic system. A validated QSAR model could then be used to predict the activity of other similar diterpenoids and guide the design of new derivatives with enhanced potency.

Table 2: Example of Descriptors for a Hypothetical QSAR Study of Atisane Diterpenoids

| Compound | Biological Activity (e.g., IC50 in µM) | Molecular Weight | LogP | Number of H-Bond Donors | Number of H-Bond Acceptors |

| ent-11beta-Hydroxyatis-16-ene-3,14-dione | To be determined | 316.43 | Calculated value | 1 | 3 |

| Derivative 1 | To be determined | Calculated value | Calculated value | Calculated value | Calculated value |

| Derivative 2 | To be determined | Calculated value | Calculated value | Calculated value | Calculated value |

This table illustrates the type of data used to construct a QSAR model.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. While molecular docking provides a static snapshot of a ligand-protein complex, MD simulations can reveal the stability of this complex and the conformational changes that may occur upon binding. nih.gov

As with the other computational methods, specific conformational analysis or MD simulation studies for ent-11beta-Hydroxyatis-16-ene-3,14-dione are not presently found in scientific literature. Such a study would be highly valuable, particularly to complement molecular docking results.

An MD simulation of the ent-11beta-Hydroxyatis-16-ene-3,14-dione-RdRp complex, for instance, would be performed by placing the docked complex in a simulated physiological environment (a box of water molecules with ions). The simulation would then calculate the movements of all atoms in the system over a period of nanoseconds. nih.gov

The analysis of the simulation trajectory would provide information on:

Complex Stability: By monitoring the root-mean-square deviation (RMSD) of the protein and ligand over time. A stable RMSD suggests a stable binding mode.

Flexibility of the Complex: The root-mean-square fluctuation (RMSF) of individual amino acid residues can indicate which parts of the protein become more or less flexible upon ligand binding. researchgate.net

Binding Free Energy: More advanced calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can be used to estimate the binding free energy of the complex, providing a more accurate prediction of binding affinity than docking scores alone. nih.gov

Key Interactions: The persistence of hydrogen bonds and other interactions throughout the simulation can confirm the key residues involved in binding.

These simulations would provide a deeper understanding of the thermodynamics and kinetics of the interaction between ent-11beta-Hydroxyatis-16-ene-3,14-dione and its potential protein targets, offering crucial insights for the rational design of more effective therapeutic agents.

Future Research Directions and Research Applications

Elucidation of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of ent-atisane diterpenoids is a complex process that begins with the cyclization of the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). rsc.orgacs.org This cyclization is catalyzed by diterpene synthases, such as ent-copalyl diphosphate (B83284) synthase (CPS), to form key intermediates like ent-copalyl diphosphate (ent-CPP), which serves as a precursor to the ent-atisane skeleton. nih.govthieme-connect.comnumberanalytics.com While this general pathway is understood, the specific enzymes responsible for the late-stage functionalization of the atisane (B1241233) core—such as the hydroxylation at C-11 and oxidations at C-3 and C-14 to yield ent-11β-Hydroxyatis-16-ene-3,14-dione—remain largely uncharacterized. researchgate.net

Future research must focus on identifying and characterizing these novel biosynthetic enzymes, which are likely cytochrome P450 monooxygenases (CYP450s) and other oxidoreductases. researchgate.netnumberanalytics.com Investigating the genomes and transcriptomes of plants known to produce these compounds, such as certain Euphorbia species, can lead to the discovery of the genes encoding these enzymes. biosynth.comchemsrc.comnih.gov Understanding these enzymatic steps is crucial, as it could enable the bio-engineering of microorganisms or plants to produce this and other valuable diterpenoids on a larger scale. nih.gov

Development of Chemoenzymatic Synthetic Strategies for Complex Atisanes

The synthesis of structurally complex natural products like atisane diterpenoids presents a significant challenge for traditional organic synthesis. Chemoenzymatic synthesis, which synergistically combines chemical and biocatalytic methods, offers a powerful and sustainable alternative. nih.govnih.govmdpi.com Enzymes provide unparalleled regio- and stereoselectivity, often under mild conditions, which can streamline synthetic routes and reduce the need for cumbersome protecting group manipulations. nih.govrsc.org

Future work should focus on developing chemoenzymatic routes to ent-11β-Hydroxyatis-16-ene-3,14-dione and other complex atisanes. A plausible strategy involves the chemical synthesis of the core ent-atisane scaffold, followed by selective enzymatic modifications to install the required oxygen functionalities. nih.gov This approach relies on the discovery of robust enzymes (as discussed in 8.1) that can act on synthetic intermediates. nih.gov The development of such strategies would not only facilitate access to these molecules for research purposes but also pave the way for more efficient and environmentally friendly manufacturing processes. mdpi.comrsc.org

Discovery of New Biological Targets and Mechanisms of Action

ent-11β-Hydroxyatis-16-ene-3,14-dione has been identified as having antiviral activity, specifically against the respiratory syncytial virus (RSV). chemsrc.com However, its precise molecular target and mechanism of action remain to be fully elucidated. biosynth.com Future research is needed to identify the specific cellular or viral proteins that this compound interacts with to exert its effects. This could involve studies on its influence on key cellular processes like apoptosis, inflammation, or various signaling pathways. biosynth.commdpi.com

The broader family of ent-atisane diterpenoids exhibits a wide range of biological activities, suggesting that ent-11β-Hydroxyatis-16-ene-3,14-dione may have additional, undiscovered pharmacological properties. rsc.orgrsc.org Exploring its effects on different disease models, particularly in areas like inflammation and cancer, could reveal new therapeutic applications. nih.govnih.govrsc.org

Table 1: Selected Research Findings on the Bioactivity of Atisane-type Diterpenoids

| Compound Type/Example | Biological Activity | Research Finding | Citation |

|---|---|---|---|

| Atisine-type Diterpenoids | Anti-inflammatory, Analgesic | These compounds show significant anti-inflammatory and analgesic effects, with some developed into clinical drugs. | nih.gov |

| Atisine-type Diterpenoids | Antiparasitic | The antiparasitic effect is more prominent in atisine-type DAs compared to other diterpenoid alkaloids, highlighting their potential in drug discovery. | nih.govrsc.org |

| ent-Atisane Diterpenoids (from E. helioscopia) | Anti-inflammatory | Certain analogues exhibit significant inhibitory effects on LPS-induced nitric oxide (NO) production in a dose-dependent manner. | nih.gov |

| ent-11β-Hydroxyatis-16-ene-3,14-dione | Antiviral (Anti-RSV) | Isolated from Euphorbia jolkinii, this specific compound demonstrated activity against the respiratory syncytial virus. | chemsrc.com |

| Atisane Diterpenoids | Antimicrobial, Antiviral, Anticancer | Members of this family have displayed a variety of valuable bioactivities in different studies. | rsc.org |

Exploration of Bio-Inspired Synthetic Methodologies

Nature's approach to constructing complex molecular architectures can serve as a powerful inspiration for synthetic chemists. rsc.org Bio-inspired synthesis aims to mimic biosynthetic transformations, such as key cyclizations and skeletal rearrangements, using the tools of modern organic chemistry. nih.govresearchgate.net The formation of the ent-atisane skeleton from a linear precursor like GGPP involves remarkable enzyme-catalyzed cascade reactions. thieme-connect.com

Future research should continue to explore bio-inspired strategies to efficiently assemble the intricate polycyclic framework of atisanes. acs.org This could involve developing novel cationic cyclization cascades that mimic the function of diterpene synthases or employing strategic C-H activation and bond-forming reactions that are guided by biosynthetic proposals. rsc.orgnih.gov Such approaches not only lead to elegant and efficient total syntheses but also deepen our understanding of the fundamental principles of chemical reactivity. acs.org

Design and Synthesis of Advanced Diterpenoid Probes and Molecular Tools

To thoroughly investigate the biological targets and mechanisms of action of ent-11β-Hydroxyatis-16-ene-3,14-dione, specialized molecular tools are required. A key future direction is the design and synthesis of advanced molecular probes based on the diterpenoid's structure. youtube.com

This involves creating analogues that incorporate specific functional groups or tags, such as:

Fluorophores: For visualizing the compound's subcellular localization using fluorescence microscopy.

Biotin or Photo-affinity Labels: For use in pull-down assays to isolate and identify binding proteins and molecular targets. nih.gov

"Clickable" Handles (e.g., alkynes, azides): To allow for the covalent attachment of various reporter molecules through click chemistry.

These molecular probes are indispensable for modern chemical biology and will be crucial for translating the initial discovery of bioactivity into a detailed mechanistic understanding. nih.gov

High-Throughput Screening and Lead Optimization for Research Applications

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries against specific biological targets. youtube.com A significant future application for atisane diterpenoids involves creating focused chemical libraries based on the ent-11β-Hydroxyatis-16-ene-3,14-dione scaffold.

This process would involve:

Library Synthesis: Synthesizing a diverse collection of analogues by systematically modifying various positions on the atisane core.

HTS Campaigns: Screening this library against a wide array of biological targets, such as different viruses, cancer cell lines, or enzymes involved in inflammation, to identify "hits." youtube.comrsc.org

Lead Optimization: Once a hit is identified, a process of lead optimization would follow. This involves further chemical modifications guided by structure-activity relationship (SAR) studies to enhance potency, improve selectivity, and optimize pharmacological properties.

The use of automated, miniaturized synthesis and screening technologies can significantly accelerate this discovery pipeline, reducing costs and increasing the chances of finding novel lead compounds for research and therapeutic development. rsc.org

Q & A

Q. What is the natural source of ent-11β-Hydroxyatis-16-ene-3,14-dione, and how is it isolated for research purposes?

ent-11β-Hydroxyatis-16-ene-3,14-dione is a diterpenoid isolated from the fresh roots of Euphorbia jolkinii. The isolation process typically involves ethanol extraction followed by chromatographic purification (e.g., silica gel column chromatography or HPLC). Researchers should validate purity using techniques like NMR and LC-MS, as described in studies on related Euphorbia diterpenoids .

Q. How is the structure of ent-11β-Hydroxyatis-16-ene-3,14-dione characterized?

Structural elucidation relies on spectroscopic methods:

- 1H/13C NMR : Assigns proton and carbon environments, with key signals for the atisane skeleton (e.g., ketone at δ ~200 ppm for C-3/C-14).

- ROESY/NOESY : Determines stereochemistry by correlating spatial proximity of hydrogens (e.g., β-orientation of the 11-hydroxy group).

- MS : Confirms molecular weight (e.g., HRESIMS for exact mass). Comparative analysis with literature data for similar diterpenoids is critical .

Q. What biological activities have been reported for this compound?

The compound exhibits anti-respiratory syncytial virus (RSV) activity, demonstrated via in vitro assays such as plaque reduction in HEp-2 cells. The IC50 value should be determined using dose-response curves, with ribavirin as a positive control. Activity is attributed to inhibition of viral entry or replication, though exact mechanisms require further study .

Q. How can researchers assess the cytotoxicity of ent-11β-Hydroxyatis-16-ene-3,14-dione?

Use standardized cytotoxicity assays (e.g., MTT or CCK-8) in human cell lines (e.g., HEK-293 or HepG2). Calculate the selectivity index (SI = IC50 for cytotoxicity / IC50 for antiviral activity) to evaluate therapeutic potential. Include vehicle controls and validate results across multiple cell types .

Advanced Research Questions

Q. What experimental design considerations are critical for studying RSV inhibition?

- Cell Line Selection : HEp-2 cells are standard for RSV due to high viral susceptibility.

- Assay Optimization : Pre-titer virus stocks and synchronize infection (MOI = 0.1–1).

- Controls : Include untreated infected cells, ribavirin (positive control), and cytotoxicity controls.

- Data Normalization : Express inhibition as percentage reduction in viral plaques vs. controls. Replicate experiments ≥3 times to ensure statistical validity .

Q. How should researchers address contradictions in reported biological activities?

Discrepancies (e.g., varying IC50 values) may arise from differences in:

Q. What strategies are effective for synthesizing ent-11β-Hydroxyatis-16-ene-3,14-dione or its analogs?

Synthesis challenges include stereoselective formation of the atisane core. Strategies involve:

- Protecting Groups : Temporarily mask hydroxyl groups during ketone formation.

- Chiral Catalysts : Use asymmetric catalysis for β-hydroxylation at C-11.

- Late-Stage Functionalization : Introduce the 16-ene moiety via Wittig or elimination reactions. Confirm intermediates via NMR and X-ray crystallography .

Q. How can structure-activity relationship (SAR) studies optimize anti-RSV activity?

Q. What methodologies can elucidate the compound’s mechanism of action against RSV?

Q. How can metabolic stability and pharmacokinetics be evaluated?

- Liver Microsomes : Incubate the compound with human microsomes to measure half-life (t1/2) and metabolite formation.

- HPLC-MS/MS : Quantify parent compound and metabolites in plasma from animal models (e.g., mice).

- Caco-2 Permeability : Assess intestinal absorption for oral bioavailability predictions .

Q. What approaches are used to study the biosynthetic pathway in Euphorbia jolkinii?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.